

Unraveling the Molecular Architecture of Beauverolide Ka: A Technical Guide

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Compound of Interest		
Compound Name:	Beauverolide Ka	
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This technical guide provides a comprehensive overview of the structure elucidation of **Beauverolide Ka**, a cyclotetradepsipeptide isolated from the fungus Beauveria sp. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Herein, we detail the integrated spectroscopic and chemical methodologies employed to determine its planar structure and stereochemistry, presenting the key data in a clear, tabular format and illustrating the workflow and structural relationships with detailed diagrams.

Executive Summary

Beauverolide Ka is a member of the beauverolide family of cyclic depsipeptides, which are known for their interesting biological activities. The structural determination of **Beauverolide Ka** was accomplished through a combination of advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Chemical degradation followed by chiral analysis of the constituent residues was pivotal in establishing the absolute stereochemistry. The elucidated structure of **Beauverolide Ka** is cyclo-(3-hydroxy-4-methyldecanoyl-N-methyl-L-tryptophyl-L-phenylalanyl-D-allo-isoleucyl).

Isolation and Purification Experimental Protocol:

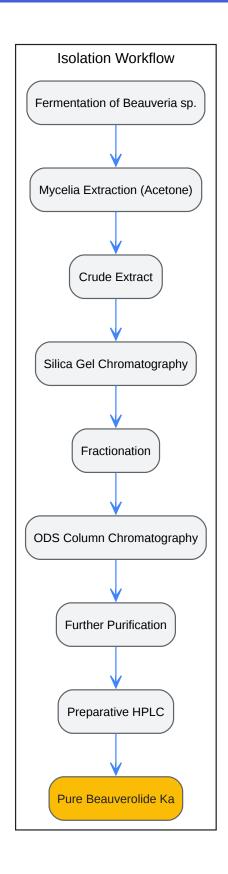






- Fermentation:Beauveria sp. was cultured in a suitable broth medium supplemented with specific amino acid precursors to enhance the production of beauverolides.
- Extraction: The mycelia were harvested and extracted with acetone. The resulting extract was concentrated under reduced pressure.
- Chromatographic Separation: The crude extract was subjected to a multi-step chromatographic purification process. This typically involved initial fractionation on a silica gel column, followed by further purification using octadecylsilane (ODS) column chromatography. The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Beauverolide Ka**.





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Figure 1: General isolation and purification workflow for Beauverolide Ka.



Molecular Formula and Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of **Beauverolide Ka**.

Experimental Protocol:

HR-ESI-MS analysis was performed on a high-resolution mass spectrometer. The sample was dissolved in methanol and infused into the ESI source. Data was acquired in positive ion mode, and the accurate mass of the protonated molecule [M+H]+ was measured.

Parameter	Observed Value
Molecular Formula	C37H50N4O5
[M+H]+ (m/z)	631.37
Ionization Mode	ESI+

Table 1: High-Resolution Mass Spectrometry Data for **Beauverolide Ka**.

NMR Spectroscopic Analysis

The planar structure of **Beauverolide Ka** was elucidated through extensive 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. These experiments allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity of the amino acid and hydroxy acid residues.

Experimental Protocol:

NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- ¹H and ¹³C NMR: Standard pulse sequences were used to acquire one-dimensional spectra.
- COSY (Correlation Spectroscopy): Identified proton-proton spin systems within each residue.
- HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons.







- HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2-3 bond) correlations between protons and carbons, which was crucial for determining the sequence of the residues.
- ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provided information on through-space proximities of protons, aiding in stereochemical assignments and confirming the overall cyclic structure.



Atom	¹³ C (δc)	¹Н (бн, mult., J in Hz)
3-Hydroxy-4-methyldecanoic acid (HMDA)		
1	171.5	-
2	40.8	2.65 (dd), 2.50 (dd)
3	70.2	5.20 (m)
4	38.5	1.80 (m)
N-Me-Tryptophan (N-Me-Trp)		
α-CH	58.9	4.85 (t)
β-CH ₂	28.1	3.30 (m)
N-CH₃	30.5	2.90 (s)
Phenylalanine (Phe)		
α-CH	54.2	4.60 (dd)
β-CH ₂	37.5	3.15 (m)
allo-Isoleucine (allo-Ile)		
α-CH	59.8	4.20 (d)
β-СН	36.4	1.95 (m)

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for **Beauverolide Ka** (representative values). Note: This is a representative table based on typical values for these residues in similar compounds.



Figure 2: Key HMBC correlations establishing the sequence of Beauverolide Ka.

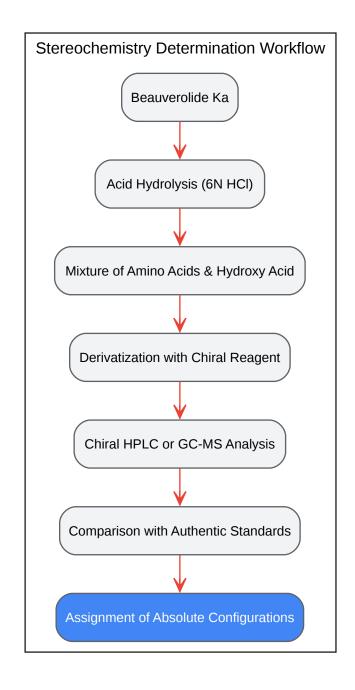
Stereochemistry Determination

The absolute configuration of the amino acid and hydroxy acid residues was determined by chemical degradation followed by chiral analysis.

Experimental Protocol:

- Acid Hydrolysis: Beauverolide Ka was hydrolyzed with 6N HCl to break the amide and ester bonds, liberating the constituent amino acids and the hydroxy acid.
- Chiral GC-MS or HPLC Analysis: The hydrolysate was derivatized with a chiral reagent (e.g., Marfey's reagent for amino acids) and analyzed by GC-MS or HPLC. The retention times of the derivatized residues were compared with those of authentic L- and D- standards to determine their absolute stereochemistry. This analysis confirmed the presence of L-Tryptophan, L-Phenylalanine, and D-allo-Isoleucine. The stereochemistry of the 3-hydroxy-4-methyldecanoic acid was determined by comparison with known standards or through asymmetric synthesis.





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Figure 3: Workflow for the determination of absolute stereochemistry.

Conclusion

The structure of **Beauverolide Ka** was unequivocally established as cyclo-(3-hydroxy-4-methyldecanoyl-N-methyl-L-tryptophyl-L-phenylalanyl-D-allo-isoleucyl) through the systematic application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical degradation followed by chiral analysis. This comprehensive approach provides a robust







framework for the structure elucidation of complex cyclic depsipeptides and is essential for further investigation into their synthesis and biological functions.

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